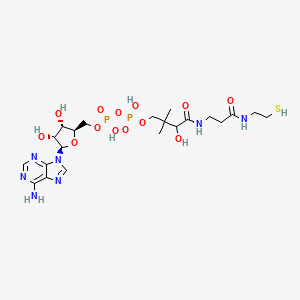

Dephospho-coa

Descripción

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSHFARGAKYJN-IBOSZNHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O13P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dephospho-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3633-59-8 | |

| Record name | Dephospho-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dephosphocoenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dephospho-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Dephospho-CoA Biosynthesis Pathway in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, acting as a principal carrier of acyl groups. It participates in over 100 metabolic reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of lipids and neurotransmitters. The biosynthesis of CoA is a highly conserved five-step enzymatic pathway that begins with the phosphorylation of pantothenate (Vitamin B5). The formation of dephospho-CoA (dPCoA) constitutes the first four steps of this essential pathway. Dysregulation of CoA biosynthesis is implicated in various pathological conditions, including neurodegeneration, cancer, and metabolic disorders, making the enzymes of this pathway attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in mammalian cells, detailing the enzymes, their kinetics, relevant experimental protocols, and regulatory mechanisms.

The this compound Biosynthesis Pathway

The synthesis of this compound from pantothenate is a four-step, ATP-dependent process occurring primarily in the cytoplasm (with the exception of PANK2, which is mitochondrial). It involves three key enzymes that sequentially modify pantothenate to produce 4'-phosphopantetheine (B1211885), the precursor for the final two steps of CoA synthesis.

The pathway proceeds as follows:

-

Phosphorylation of Pantothenate: Pantothenate Kinase (PANK) catalyzes the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate. This is the rate-limiting step of the entire CoA biosynthesis pathway.

-

Cysteinylation of 4'-Phosphopantothenate: Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine, in an ATP-dependent manner, to yield 4'-phosphopantothenoylcysteine.

-

Decarboxylation of 4'-Phosphopantothenoylcysteine: Phosphopantothenoylcysteine Decarboxylase (PPCDC) removes the carboxyl group from the cysteine moiety of 4'-phosphopantothenoylcysteine to produce 4'-phosphopantetheine.

-

Adenylylation of 4'-Phosphopantetheine: The bifunctional enzyme CoA Synthase (COASY), possessing 4'-phosphopantetheine adenylyltransferase (PPAT) activity, transfers an adenylyl group from ATP to 4'-phosphopantetheine to form this compound.

Figure 1: The this compound Biosynthesis Pathway in Mammalian Cells.

Enzymes of the Pathway and Their Kinetics

Pantothenate Kinase (PANK)

PANK is the rate-limiting enzyme of CoA biosynthesis. Mammals express four active isoforms (PANK1α, PANK1β, PANK2, and PANK3) encoded by three genes. These isoforms exhibit tissue-specific expression and distinct subcellular localizations, allowing for compartmentalized regulation of CoA synthesis.

-

PANK1α: Primarily nuclear.

-

PANK1β: Cytosolic.

-

PANK2: Mitochondrial intermembrane space.

-

PANK3: Cytosolic.

Regulation of PANK activity is critical for maintaining cellular CoA homeostasis. The primary regulatory mechanism is feedback inhibition by acetyl-CoA and other acyl-CoAs.

| Enzyme Isoform | Substrate | Km | Vmax | Inhibitor | IC50 | Reference |

| Human PANK2 | Pantothenate | 25.4 µM | 92 pmol/min/mg | Acetyl-CoA | ~0.1 µM | [1],[2] |

| ATP | 63.6 µM | [1] | ||||

| Human PANK3 | Pantothenate | 14 ± 0.1 µM | - | Acetyl-CoA | 1 µM | [2] |

| ATP | 311 ± 53 µM | - | ||||

| Murine PANK1β | - | - | - | Acetyl-CoA | ~5 µM | [2] |

| Human PANK1α/β | - | - | - | Acetyl-CoA | Least sensitive | [2] |

Phosphopantothenoylcysteine Synthetase (PPCS)

PPCS catalyzes the second step in the pathway. Unlike in most bacteria where PPCS and PPCDC activities are part of a bifunctional enzyme, in mammals, they are monofunctional proteins. The human PPCS utilizes ATP for the ligation reaction.

| Enzyme | Substrate | Km | kcat | Reference |

| Human PPCS | ATP | 269 µM | 0.56 s⁻¹ | |

| CTP | 265 µM | 0.53 s⁻¹ | ||

| 4'-Phosphopantothenate (with ATP) | 13 µM | - | ||

| 4'-Phosphopantothenate (with CTP) | 57 µM | - | ||

| L-Cysteine (with ATP) | 14 µM | - | ||

| L-Cysteine (with CTP) | 16 µM | - |

Phosphopantothenoylcysteine Decarboxylase (PPCDC)

PPCDC is a flavoprotein that catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine. While it is a crucial enzyme in the pathway, detailed kinetic parameters for the human enzyme are not well-documented in publicly available literature.

Cellular Concentrations of Pathway Intermediates

The intracellular concentrations of CoA and its precursors are tightly regulated. Pantothenate is often the most abundant precursor, indicating that its phosphorylation by PANK is a key control point.

| Metabolite | Cellular Concentration Range | Reference |

| Pantothenate | 200 - 500 µM | |

| 4'-Phosphopantothenate | Not well-documented | |

| 4'-Phosphopantothenoylcysteine | Not well-documented | |

| 4'-Phosphopantetheine | Low, but detectable in serum | [3] |

| Total CoA (Cytosol) | 20 - 140 µM | |

| Total CoA (Mitochondria) | 2.2 - 5 mM |

Regulatory Signaling Pathways

The this compound biosynthesis pathway is under the control of major cellular signaling networks that sense the energy and nutrient status of the cell, primarily the AMPK and mTOR pathways.

-

AMP-activated protein kinase (AMPK): Activated during low energy states (high AMP/ATP ratio), AMPK generally promotes catabolic pathways that generate ATP and inhibits anabolic pathways. While direct phosphorylation of PANK enzymes by AMPK is not definitively established, AMPK activation leads to an increase in fatty acid oxidation, which consumes CoA, thereby influencing the demand for CoA biosynthesis.

-

Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth and proliferation, mTORC1 is activated by growth factors and nutrients. mTORC1 promotes anabolic processes like lipid synthesis, which requires CoA. Therefore, mTOR signaling is expected to positively regulate CoA biosynthesis to meet the demands of cell growth.

Figure 2: Overview of AMPK and mTOR signaling in relation to CoA metabolism.

Experimental Protocols

Radioactive Pantothenate Kinase (PANK) Activity Assay

This assay measures the activity of PANK by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into pantothenate.

Materials:

-

Purified PANK enzyme or cell/tissue lysate

-

[γ-³²P]ATP

-

D-Pantothenate

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Stopping solution: 10% (v/v) acetic acid in 95% ethanol

-

DEAE-cellulose filter discs

-

Wash buffer: 1% acetic acid in 95% ethanol

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture on ice. For a 40 µL reaction, combine:

-

Assay buffer

-

D-Pantothenate (e.g., to a final concentration of 45 µM)

-

[γ-³²P]ATP (to a specific activity, e.g., 1000 cpm/pmol)

-

-

Initiate the reaction by adding the enzyme source (e.g., purified PANK or cell lysate).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 4 µL of the stopping solution.

-

Spot the entire reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs three times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the filter discs completely.

-

Place each dried filter disc into a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the amount of phosphate incorporated into pantothenate based on the specific activity of the [γ-³²P]ATP and the measured counts per minute (CPM). Enzyme activity can be expressed as pmol/min/mg of protein.

LC-MS/MS for Quantification of CoA Precursors

This method allows for the simultaneous and sensitive quantification of multiple CoA precursors in cell or tissue extracts.

Sample Preparation (Cell Lysate):

-

Harvest cells (e.g., 1-5 million) by scraping into a cold extraction solution (e.g., 80% methanol, 20% water).

-

Include an internal standard (e.g., isotopically labeled pantothenate) in the extraction solution for accurate quantification.

-

Vortex the cell suspension vigorously and incubate on ice for 15 minutes to ensure complete lysis and protein precipitation.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the metabolites.

-

Dry the supernatant completely using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

-

Column: A reverse-phase C18 column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic phase (Mobile Phase B) to elute the polar CoA precursors.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized for maximum sensitivity and specificity.

-

Data Analysis: Generate a standard curve for each analyte using known concentrations. Quantify the amount of each CoA precursor in the samples by comparing their peak areas to the corresponding standard curve, normalized to the internal standard.

Figure 3: A generalized workflow for the analysis of CoA precursors by LC-MS/MS.

Conclusion

The this compound biosynthesis pathway is a fundamental metabolic process with critical implications for cellular health and disease. The rate-limiting enzyme, PANK, and its various isoforms represent key nodes for regulation through feedback inhibition and upstream signaling pathways like AMPK and mTOR. Understanding the intricate details of this pathway, from enzyme kinetics to regulatory networks, is paramount for the development of novel therapeutic strategies targeting diseases associated with aberrant CoA metabolism. The experimental protocols provided herein offer robust methods for investigating the activity of this pathway in various research settings. Further research is warranted to fully elucidate the kinetic properties of all enzymes involved and the precise concentrations of all pathway intermediates in different cellular contexts.

References

- 1. uniprot.org [uniprot.org]

- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4′-phosphopantetheine acts as a potential antioxidant to limit atherosclerotic plaque formation by inhibiting ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Dephospho-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dephospho-coenzyme A (Dephospho-CoA) is a pivotal intermediate in the universally conserved biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in all domains of life. CoA plays a central role in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[1] The discovery of this compound was intrinsically linked to the broader effort to elucidate the step-by-step enzymatic synthesis of CoA from its precursor, pantothenic acid (Vitamin B5). This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key experiments, quantitative data, and signaling pathways associated with this crucial molecule.

Discovery and Historical Context

The journey to understanding this compound began with the groundbreaking work of Fritz Lipmann, who discovered Coenzyme A in 1945 as a heat-stable cofactor required for acetylation reactions.[2] This seminal discovery earned him the Nobel Prize in Physiology or Medicine in 1953 and laid the foundation for decades of research into its structure and biosynthesis.[3]

The complete enzymatic pathway for CoA biosynthesis was pieced together through the meticulous work of several research groups in the 1950s. The initial steps involving the phosphorylation of pantothenic acid were elucidated, leading to the identification of 4'-phosphopantetheine (B1211885) as a key intermediate.[4][5]

Subsequent research by M.B. Hoagland and G.D. Novelli in 1954, and later detailed work by G.M. Brown in 1959, were instrumental in identifying the final steps of the pathway.[4][6] Their experiments, primarily using pigeon liver extracts and bacterial systems, demonstrated that 4'-phosphopantetheine is first adenylylated to form a new intermediate, which was identified as this compound.[4][5] This intermediate was then shown to be phosphorylated in an ATP-dependent reaction to yield the final product, Coenzyme A.[4][5] These early studies relied on enzymatic assays and the separation of reaction products to characterize each step of the pathway.

The enzyme responsible for the synthesis of this compound, Phosphopantetheine Adenylyltransferase (PPAT), and the enzyme that catalyzes its conversion to CoA, this compound Kinase (DPCK), were subsequently purified and characterized from various sources, solidifying the role of this compound as the penultimate precursor in CoA biosynthesis.[4][7] In mammals, these two enzymatic activities are carried out by a bifunctional enzyme known as Coenzyme A Synthase (COASY).[8]

Coenzyme A Biosynthesis Pathway

The synthesis of Coenzyme A from pantothenic acid is a five-step enzymatic pathway. This compound is synthesized in the fourth step and consumed in the fifth and final step.

Quantitative Data: Kinetic Properties of Key Enzymes

The enzymes responsible for the synthesis and conversion of this compound, PPAT and DPCK, have been characterized in a variety of organisms. The kinetic parameters for these enzymes are summarized in the table below.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| PPAT | Escherichia coli | 4'-Phosphopantetheine | 13 ± 2 | 2.5 ± 0.1 | [9] |

| Escherichia coli | ATP | 130 ± 10 | 2.5 ± 0.1 | [9] | |

| DPCK | Plasmodium falciparum | This compound | 105.3 ± 10.2 | 5.18 ± 0.29 | [10] |

| Plasmodium falciparum | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 | [10] | |

| Thermococcus kodakarensis | This compound | 130 ± 10 | 12.0 ± 0.4 | [11][12] | |

| Thermococcus kodakarensis | GTP | 120 ± 10 | 12.0 ± 0.4 | [11][12] | |

| COASY (human) | Human | This compound | N/A | N/A | [10] |

| Human | ATP | N/A | N/A | [10] |

Note: N/A indicates that specific values were not available in the cited literature.

Experimental Protocols

The characterization of the enzymes involved in this compound metabolism has been made possible through the development of specific and sensitive enzyme assays.

Phosphopantetheine Adenylyltransferase (PPAT) Coupled Spectrophotometric Assay (Reverse Reaction)

This assay measures the activity of PPAT in the reverse direction by coupling the production of ATP to the reduction of NADP+.

Principle: this compound + PPi --PPAT--> 4'-Phosphopantetheine + ATP ATP + Glucose --Hexokinase--> Glucose-6-Phosphate + ADP Glucose-6-Phosphate + NADP+ --G6PDH--> 6-Phosphoglucono-δ-lactone + NADPH + H+

The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.[13]

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0

-

100 µM this compound

-

2 mM Pyrophosphate (PPi)

-

2 mM MgCl2

-

1 mM NADP+

-

5 mM Glucose

-

1 mM Dithiothreitol (DTT)

-

4 units of Hexokinase

-

1 unit of Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

Purified PPAT enzyme

Procedure:

-

Prepare a reaction mixture containing all reagents except the PPAT enzyme.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the purified PPAT enzyme.

-

Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 10-15 minutes).

-

Calculate the enzyme activity based on the rate of NADPH formation using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M-1cm-1).

This compound Kinase (DPCK) Coupled Spectrophotometric Assay

This assay measures the activity of DPCK by coupling the production of ADP to the oxidation of NADH.

Principle: this compound + ATP --DPCK--> CoA + ADP ADP + Phosphoenolpyruvate --Pyruvate Kinase--> Pyruvate + ATP Pyruvate + NADH + H+ --Lactate Dehydrogenase--> Lactate + NAD+

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically.[8]

Reagents:

-

50 mM Tris-HCl buffer, pH 7.5

-

100 µM this compound

-

1 mM ATP

-

10 mM MgCl2

-

50 mM KCl

-

1 mM Phosphoenolpyruvate (PEP)

-

0.2 mM NADH

-

5 units of Pyruvate Kinase (PK)

-

10 units of Lactate Dehydrogenase (LDH)

-

Purified DPCK enzyme

Procedure:

-

Prepare a reaction mixture containing all reagents except the DPCK enzyme.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the purified DPCK enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period.

-

Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law.

Experimental and Logical Workflows

In Vitro Reconstitution of the Coenzyme A Biosynthesis Pathway

The entire CoA biosynthetic pathway can be reconstituted in vitro to study the overall flux and regulation. This workflow is crucial for understanding the interplay between the different enzymes and for screening potential inhibitors.[14]

Logical Relationship for Drug Target Identification

The essentiality of the CoA biosynthesis pathway in many pathogens makes its enzymes attractive targets for antimicrobial drug development. The logical workflow for identifying inhibitors targeting the enzymes involved in this compound metabolism is outlined below.

Conclusion

The discovery of this compound was a critical step in unraveling the complete biosynthetic pathway of Coenzyme A. From the pioneering work of Lipmann and his contemporaries to modern structural and kinetic analyses, our understanding of this intermediate and its associated enzymes has grown significantly. This knowledge is not only fundamental to our understanding of cellular metabolism but also provides a platform for the development of novel therapeutics targeting this essential pathway in pathogenic organisms. The detailed experimental protocols and workflows presented here serve as a valuable resource for researchers continuing to explore the intricacies of CoA biosynthesis and its regulation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The liberation of pantothenic acid from coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of coenzyme A from phospho-pantetheine and of pantetheine from pantothenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of phosphopantetheine adenylyltransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. The Coenzyme A Biosynthetic Enzyme Phosphopantetheine Adenylyltransferase Plays a Crucial Role in Plant Growth, Salt/Osmotic Stress Resistance, and Seed Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4'-phosphopantetheine and coenzyme A biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dephospho-CoA in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dephospho-coenzyme A (Dephospho-CoA or dCoA) is a critical intermediate in the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all living organisms. While traditionally viewed as a simple precursor, emerging evidence highlights the intricate regulatory functions surrounding dCoA and its metabolizing enzymes. This technical guide provides an in-depth exploration of the function of dCoA in metabolic regulation, consolidating quantitative data, detailed experimental methodologies, and an analysis of its involvement in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry, providing the foundational knowledge necessary to explore dCoA metabolism as a potential therapeutic target.

Introduction

Coenzyme A is a central player in cellular metabolism, participating in over 100 different anabolic and catabolic reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters.[1] The intracellular concentration of CoA and its thioesters is tightly regulated to meet the metabolic demands of the cell.[2] The de novo synthesis of CoA is a five-step enzymatic pathway, with the final step being the phosphorylation of this compound to CoA, catalyzed by this compound kinase (DPCK).[3][4] In mammals, this kinase activity is part of a bifunctional enzyme, CoA synthase (COASY).[3][4] The regulation of this final step is a critical control point in maintaining CoA homeostasis. This guide will delve into the specifics of dCoA's role, the kinetics of the enzymes that metabolize it, and its connection to cellular signaling networks.

This compound in the Coenzyme A Biosynthetic Pathway

The synthesis of CoA from pantothenate (Vitamin B5) is a highly conserved pathway. This compound is formed in the penultimate step and consumed in the final step.

-

Formation of this compound: 4'-phosphopantetheine (B1211885) is adenylylated by 4'-phosphopantetheine adenylyltransferase (PPAT) to form this compound.[3][4]

-

Conversion to Coenzyme A: this compound is phosphorylated at the 3'-hydroxyl group of the ribose moiety by this compound kinase (DPCK) to yield CoA.[3][4]

In mammals, PPAT and DPCK activities are housed within the bifunctional enzyme COASY.[3][4] This enzyme is believed to act as a scaffold for the assembly of a larger CoA biosynthetic complex, suggesting a coordinated regulation of the entire pathway.[3]

Diagram of the Coenzyme A Biosynthetic Pathway

References

Dephospho-CoA: The Penultimate Step to a Central Metabolic Cofactor

An In-depth Technical Guide on the Role of Dephospho-Coenzyme A as a Precursor to Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Coenzyme A (CoA), with a specific focus on the pivotal role of dephospho-Coenzyme A (dephospho-CoA) as its immediate precursor. The conversion of this compound to CoA represents the final, crucial step in a universally conserved pathway, essential for a vast array of metabolic processes. Understanding the intricacies of this reaction, the enzymes that catalyze it, and its regulation is paramount for research in metabolism, enzymology, and the development of novel therapeutics targeting this pathway.

The Coenzyme A Biosynthetic Pathway: A Conserved Five-Step Process

Coenzyme A is an essential cofactor in all living organisms, participating in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1][2][3] The biosynthesis of CoA from pantothenate (vitamin B5) is a five-step enzymatic pathway that is broadly conserved across prokaryotes and eukaryotes.[1][4][5]

The five key steps are as follows:

-

Phosphorylation of Pantothenate: The pathway initiates with the ATP-dependent phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK) to form 4'-phosphopantothenate.[1][2][4] This is the committed and primary rate-limiting step in CoA biosynthesis.[2][4]

-

Cysteine Addition: 4'-phosphopantothenate is then condensed with a cysteine molecule by phosphopantothenoylcysteine synthetase (PPCS) to yield 4'-phospho-N-pantothenoylcysteine (PPC).[1]

-

Decarboxylation: PPC is subsequently decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to form 4'-phosphopantetheine (B1211885).[6]

-

Adenylylation: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (PPAT) to produce this compound.[2]

-

Phosphorylation of this compound: In the final step, This compound kinase (DPCK) catalyzes the ATP-dependent phosphorylation of the 3'-hydroxyl group of the ribose moiety of this compound to generate the active Coenzyme A.[1][2][7]

In mammals, the last two steps of this pathway are catalyzed by a bifunctional enzyme known as CoA Synthase (COASY), which possesses both PPAT and DPCK activity.[1][8][9]

The Final Step: Conversion of this compound to Coenzyme A

The terminal reaction in CoA biosynthesis is the phosphorylation of this compound, a critical step that renders the cofactor active. This reaction is catalyzed by this compound kinase (DPCK), also referred to as CoaE in prokaryotes.[2]

Reaction: ATP + 3'-dephospho-CoA → ADP + CoA[7]

This enzymatic step ensures the final structural maturation of CoA, which is essential for its function as an acyl group carrier. The regulation of this final step, while not the primary control point of the overall pathway, is still significant for maintaining cellular CoA homeostasis.

Quantitative Data

The kinetic parameters of this compound kinase vary across different organisms, reflecting adaptations in their metabolic regulation. The following tables summarize key quantitative data for DPCK from various species.

Table 1: Michaelis-Menten Constants (Km) for this compound Kinase (DPCK)

| Organism | Substrate | Km (μM) | Reference |

| Escherichia coli | This compound | 740 | [2] |

| ATP | 140 | [2] | |

| Entamoeba histolytica (EhDPCK1) | This compound | 114 | [10] |

| ATP | 15 | [10] | |

| Entamoeba histolytica (EhDPCK2) | This compound | 58 | [10] |

| ATP | 20 | [10] | |

| Human | This compound | 5.2 | [10] |

| ATP | 192 | [10] | |

| Plasmodium falciparum | This compound | 105.3 | [11] |

| ATP | 88.14 | [11] |

Table 2: Cellular Concentrations of CoA and its Precursors

| Organism/Tissue | Metabolite | Concentration | Conditions | Reference |

| Rat Liver | CoA | ~150 nmol/g | Normal Diet | [12] |

| This compound | ~5 nmol/g | Normal Diet | [12] | |

| Acetyl-CoA | ~40 nmol/g | Normal Diet | [12] | |

| Rat Heart | This compound | Increased | Ischemia | [13] |

Experimental Protocols

Assay for this compound Kinase (DPCK) Activity

This protocol is adapted from methodologies used for the characterization of recombinant DPCK.

Objective: To determine the enzymatic activity of DPCK by measuring the rate of ADP production, which is stoichiometric to CoA synthesis.

Materials:

-

Purified recombinant DPCK

-

This compound

-

ATP

-

Assay Buffer: 15 mM HEPES (pH 7.4), 20 mM NaCl, 1 mM EGTA, 10 mM MgCl₂, 0.02% Tween-20, 0.1% bovine gamma globulin

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of this compound, and the purified DPCK enzyme in a microplate well.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).

-

At various time points, stop the reaction (e.g., by adding a stop solution from the ADP detection kit).

-

Measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions.

-

Calculate the initial velocity of the reaction from the linear phase of ADP production over time.

-

To determine the Km for this compound, vary its concentration while keeping the ATP concentration constant and saturating.

-

To determine the Km for ATP, vary its concentration while keeping the this compound concentration constant and saturating.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantification of this compound and Coenzyme A by HPLC

This protocol provides a method for the simultaneous determination of CoA, this compound, and acetyl-CoA in biological tissues.[12][14]

Objective: To extract and quantify the intracellular pools of this compound and CoA from tissue samples.

Materials:

-

Tissue sample (e.g., liver, heart)

-

Homogenization buffer (e.g., perchloric acid)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Tosoh TSK-GEL ODS-100 V, 250×4.6mm i.d., 5μm particle size)

-

Mobile Phase: 100 mmol/L NaH₂PO₄ and 75 mmol/L CH₃COONa (pH adjusted to 4.6 with H₃PO₄)-acetonitrile (94:6, v/v)

-

Standards for CoA, this compound, and acetyl-CoA

Procedure:

-

Sample Extraction:

-

Homogenize the frozen tissue sample in ice-cold perchloric acid.

-

Centrifuge the homogenate to precipitate proteins.

-

Neutralize the supernatant with a potassium carbonate solution.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.45 μm filter.

-

-

HPLC Analysis:

-

Inject the filtered extract onto the C18 column.

-

Elute the compounds with the mobile phase at a flow rate of 1.0 ml/min.

-

Detect the analytes by UV absorbance at 259 nm.

-

-

Quantification:

-

Generate a standard curve for each analyte (CoA, this compound, acetyl-CoA) by injecting known concentrations.

-

Determine the concentration of each analyte in the sample by comparing its peak area to the standard curve.

-

The limits of detection for this method are typically around 10 pmol for each analyte.[12]

-

Visualizations

Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis from pantothenate.

Caption: Workflow for determining the kinetic parameters of this compound Kinase.

Caption: Workflow for the quantification of this compound and CoA in biological samples.

Conclusion

The conversion of this compound to Coenzyme A, catalyzed by this compound kinase, is the final and indispensable step in the biosynthesis of this vital metabolic cofactor. A thorough understanding of this reaction, its enzymatic catalyst, and its place within the broader context of CoA metabolism is crucial for researchers in the life sciences. The provided data, protocols, and visualizations serve as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutics targeting this essential pathway. The differences in the enzymes of this pathway between mammals and various pathogens also highlight its potential as a target for novel antimicrobial agents.[4][15]

References

- 1. Coenzyme A - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0001373) [hmdb.ca]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. Frontiers | Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ischemia promotes acyl-CoAs dephosphorylation and propionyl-CoA accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in targeting coenzyme A biosynthesis and utilization for antimicrobial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of Dephospho-CoA to Coenzyme A

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, central to numerous metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1] The biosynthesis of CoA is a universal and essential five-step pathway, culminating in the phosphorylation of 3'-dephospho-CoA (dephospho-CoA). This terminal reaction is catalyzed by the enzyme this compound kinase (DPCK). Understanding the kinetics, regulation, and structure of DPCK is critical for comprehending cellular metabolism and for the development of novel therapeutics targeting this vital pathway, particularly in pathogenic organisms. This guide provides a comprehensive overview of the enzymatic conversion of this compound to CoA, detailing the underlying biochemistry, summarizing key quantitative data, and presenting standardized experimental protocols.

Introduction to Coenzyme A Biosynthesis

Coenzyme A is a crucial cofactor involved in a vast array of biochemical reactions, acting primarily as a carrier of acyl groups.[2] It is estimated that approximately 4% of all known enzymes utilize CoA or its thioesters as a substrate.[2][3] The universal pathway for de novo CoA biosynthesis begins with the vitamin pantothenate (Vitamin B5) and proceeds through five enzymatic steps, requiring cysteine and ATP.[1][3]

The five steps are:

-

Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[1][3] This is the committed and primary regulatory step in the pathway.[1][2]

-

Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine to yield 4'-phospho-N-pantothenoylcysteine (PPC).[1][3]

-

Decarboxylation: PPC is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to produce 4'-phosphopantetheine.[3]

-

Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming this compound.[3]

-

Terminal Phosphorylation: Finally, this compound kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety of this compound to produce Coenzyme A.[1][3][4]

This guide focuses on the fifth and final step of this essential pathway.

The Final Step: this compound Kinase (DPCK)

Enzyme Commission Number: EC 2.7.1.24

This compound Kinase (DPCK), also known as CoaE in prokaryotes, catalyzes the ATP-dependent phosphorylation of this compound to form CoA and ADP.[4]

Reaction: ATP + 3'-dephospho-CoA ⇌ ADP + Coenzyme A

In mammals, the final two steps of CoA biosynthesis (steps 4 and 5) are carried out by a bifunctional enzyme called Coenzyme A Synthase (COASY), which possesses both PPAT and DPCK activities.[1][5][6] In contrast, these enzymes are typically monofunctional proteins in bacteria and archaea.[7]

The DPCK-catalyzed reaction is a critical terminal step, and its disruption can lead to CoA auxotrophy, highlighting its essentiality for life.[7][8]

Structural and Mechanistic Insights

Bacterial and eukaryotic DPCKs are structurally distinct from their archaeal counterparts, representing a case of convergent evolution where unrelated enzymes catalyze the same reaction.[7]

-

Bacterial/Eukaryotic DPCK: These enzymes belong to the P-loop-containing nucleotide triphosphate (NTP) hydrolase superfamily.[4][9] The conserved P-loop motif (GXXXXGKT/S) is crucial for binding the phosphate (B84403) groups of the nucleotide triphosphate, typically ATP.[4][9]

-

Archaeal DPCK: The archaeal enzyme is structurally unrelated to the bacterial/eukaryotic version.[7][10] Instead, it shows distant homology to thiamine (B1217682) pyrophosphokinases and adopts a variant of the Rossmann fold.[7] A significant functional difference is its strong preference for GTP as the phosphate donor, unlike the ATP-dependent bacterial and eukaryotic enzymes.[7][11]

Quantitative Data on DPCK Activity

The kinetic properties of DPCK have been characterized in various organisms. This data is crucial for understanding the enzyme's efficiency and for designing inhibitors.

| Organism | Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal Temp. (°C) | Phosphate Donor | Reference |

| Escherichia coli | DPCK (CoaE) | This compound | 740 | - | - | - | ATP | [4] |

| ATP | 140 | - | - | - | [4] | |||

| Thermus kodakarensis | DPCK (TK1697) | This compound | 1100 ± 100 | 250 ± 10 | 2.3 x 10⁵ | 80 | GTP | [7] |

| GTP | 440 ± 30 | 220 ± 10 | 5.0 x 10⁵ | 80 | [7] | |||

| Plasmodium falciparum | PfDPCK | This compound | 105.3 ± 10.2 | - | - | - | ATP | [12][13] |

| ATP | 88.14 ± 11.03 | - | - | - | [12][13] | |||

| Aquifex aeolicus | DPCK-WT | This compound | 1.8 ± 0.5 | 0.062 ± 0.003 | 3.4 x 10⁴ | - | ATP | [14] |

| ATP | 2.9 ± 0.5 | 0.164 ± 0.008 | 5.7 x 10⁴ | - | [14] |

Note: "-" indicates data not reported in the cited sources.

Signaling Pathways and Regulation

The overall CoA biosynthesis pathway is tightly regulated, primarily through feedback inhibition.[1] Coenzyme A and its thioesters, such as acetyl-CoA, act as competitive inhibitors of Pantothenate Kinase (PanK), the enzyme catalyzing the first committed step.[1][15] This feedback mechanism ensures that cellular levels of CoA are maintained within a homeostatic range.

While DPCK is not the primary regulatory point in bacteria and eukaryotes, the availability of its substrate, this compound, is controlled by the upstream enzymes. In archaea, the regulatory mechanisms differ, with feedback inhibition targeting other enzymes in the pathway.[7]

// Nodes for metabolites Pantothenate [label="Pantothenate\n(Vitamin B5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phospho_Pantothenate [label="4'-Phosphopantothenate", fillcolor="#F1F3F4", fontcolor="#202124"]; PPC [label="4'-Phospho-N-\npantothenoylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphopantetheine [label="4'-Phosphopantetheine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dephospho_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CoA [label="Coenzyme A", fillcolor="#34A853", fontcolor="#202124"];

// Nodes for enzymes PanK [label="PanK", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPCS [label="PPCS", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPCDC [label="PPCDC", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPAT [label="PPAT", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPCK [label="DPCK\n(COASY in mammals)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing reactions Pantothenate -> PanK [arrowhead=none]; PanK -> Phospho_Pantothenate [label=" ATP -> ADP"]; Phospho_Pantothenate -> PPCS [arrowhead=none]; PPCS -> PPC [label=" Cysteine\n ATP -> ADP"]; PPC -> PPCDC [arrowhead=none]; PPCDC -> Phosphopantetheine [label=" -> CO2"]; Phosphopantetheine -> PPAT [arrowhead=none]; PPAT -> Dephospho_CoA [label=" ATP -> PPi"]; Dephospho_CoA -> DPCK [arrowhead=none]; DPCK -> CoA [label=" ATP -> ADP"];

// Feedback inhibition CoA -> PanK [style=dashed, color="#EA4335", arrowhead=tee, label=" Feedback\n Inhibition"]; } Coenzyme A biosynthesis pathway highlighting the final DPCK step.

Experimental Protocols

Recombinant Expression and Purification of DPCK (E. coli model)

This protocol is adapted from methods used for the expression of His-tagged DPCK from E. coli and other organisms.[16]

-

Cloning: The coaE gene (encoding DPCK) is amplified from E. coli genomic DNA via PCR. The product is then ligated into an expression vector, such as pET28b, which incorporates an N-terminal His-tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow a 50 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28b) at 37°C.

-

Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

-

Purification:

-

Harvest cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

-

Elute the His-tagged DPCK with elution buffer (lysis buffer containing 250 mM imidazole).

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

-

DPCK Activity Assay: Coupled Spectrophotometric Method

The activity of DPCK can be continuously monitored by coupling the production of ADP to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[16]

Principle:

-

This compound + ATP --(DPCK)--> CoA + ADP

-

ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> Pyruvate + ATP

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl.

-

Substrates: 2 mM ATP, 1 mM this compound.

-

Coupling System: 2 mM PEP, 0.3 mM NADH, 10 units/mL Pyruvate Kinase (PK), 15 units/mL Lactate Dehydrogenase (LDH).

-

Enzyme: Purified DPCK.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing Assay Buffer, PEP, NADH, PK, and LDH.

-

Add the substrate this compound.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a known amount of purified DPCK.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

// Workflow Steps Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Reaction Mix\n(Buffer, NADH, PEP, PK, LDH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Substrate\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Equilibrate [label="Equilibrate Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate with DPCK Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor A340 Decrease", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate Activity\n(Rate of NADH oxidation)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Prepare; Prepare -> Add_Substrate; Add_Substrate -> Equilibrate; Equilibrate -> Initiate; Initiate -> Monitor; Monitor -> Calculate; Calculate -> End; } Workflow for a coupled spectrophotometric DPCK activity assay.

Relevance in Drug Development

The essential nature of the CoA biosynthesis pathway in many pathogenic organisms, including Plasmodium falciparum (the causative agent of malaria) and various bacteria, makes its enzymes attractive targets for antimicrobial drug development.[13][17] DPCK is a particularly promising target because it is essential, and significant structural differences exist between the human enzyme (as part of COASY) and the enzymes found in pathogens like P. falciparum.[12][13]

High-throughput screening campaigns have been successfully employed to identify inhibitors of P. falciparum DPCK (PfDPCK).[13][17] These efforts have identified compounds that competitively or non-competitively inhibit the enzyme and show activity against parasite growth in cell-based assays, validating DPCK as a druggable target.[12] Further development of such inhibitors could lead to a new class of antimalarial agents.

Conclusion

The enzymatic conversion of this compound to CoA, catalyzed by DPCK, is a fundamental and indispensable step in cellular metabolism. The enzyme's structural and kinetic properties vary across the domains of life, offering unique opportunities for therapeutic intervention, particularly in infectious diseases. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to further investigate this critical enzyme and its role in health and disease. Continued exploration of DPCK enzymology will undoubtedly deepen our understanding of metabolic regulation and pave the way for novel drug discovery efforts.

References

- 1. Coenzyme A - Wikipedia [en.wikipedia.org]

- 2. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure of a trimeric form of dephosphocoenzyme A kinase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme catalysis prior to aromatic residues: Reverse engineering of a dephospho‐CoA kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Pivotal Role of Dephospho-CoA in the Landscape of Fatty Acid Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a central and indispensable cofactor in cellular metabolism, acting as a carrier for acyl groups in a vast array of biochemical reactions, including the synthesis and oxidation of fatty acids. The immediate precursor in its biosynthesis, Dephospho-Coenzyme A (Dephospho-CoA), holds a critical position as the substrate for the final enzymatic step. While not a direct participant in fatty acid metabolism, the conversion of this compound to CoA is the ultimate gateway for pantothenate-derived molecules to enter the metabolic theater of lipids. This technical guide provides an in-depth exploration of this compound's involvement in fatty acid metabolism, focusing on its place within the CoA biosynthetic pathway, the profound impact of its product, CoA, on lipid homeostasis, and the methodologies used to study these molecules. We will delve into the enzymatic conversion of this compound, its regulation, and the pathological consequences of impaired CoA synthesis, thereby highlighting its significance as a potential modulator of metabolic pathways and a point of interest for therapeutic development.

Introduction: The Gateway to a Central Cofactor

In the intricate web of cellular metabolism, Coenzyme A (CoA) stands out for its fundamental role in linking carbohydrate, protein, and lipid metabolism. It is involved in over 100 different reactions, with an estimated 4% of all cellular enzymes utilizing CoA or its thioesters as substrates[1][2]. Its functions are diverse, ranging from the transfer of acyl groups in the tricarboxylic acid (TCA) cycle and fatty acid metabolism to the regulation of gene expression through histone acetylation[2][3][4].

The biosynthesis of this vital cofactor is a highly conserved five-step enzymatic pathway that begins with the vitamin pantothenate (Vitamin B5)[1][3]. The final, committing step in this universal pathway is the phosphorylation of 3'-dephospho-CoA[1][5][6]. This reaction is catalyzed by the enzyme this compound Kinase (DPCK), which transfers a phosphate (B84403) group from a donor, typically ATP, to the 3'-hydroxyl group of the ribose moiety of this compound, yielding CoA[1][6][7]. In mammals, this kinase activity is part of a bifunctional enzyme known as CoA Synthase (COASY), which also catalyzes the penultimate step of the pathway[8][9][10].

Therefore, while this compound itself does not directly participate as an acyl group carrier, its efficient and regulated conversion to CoA is paramount. Any disruption in this final step has profound consequences for all CoA-dependent processes, most notably fatty acid metabolism. This document will illuminate the critical, albeit indirect, role of this compound in the synthesis and degradation of fatty acids.

The Coenzyme A Biosynthesis Pathway

The synthesis of CoA from pantothenate is an essential pathway in both prokaryotes and eukaryotes[11]. It occurs in the cytosol and involves a sequence of five enzymatic reactions that progressively build the complex CoA molecule[3][8].

-

Phosphorylation of Pantothenate: The pathway is initiated by Pantothenate Kinase (PanK), which phosphorylates pantothenate to form 4'-phosphopantothenate. This is the committed and primary regulatory step in CoA biosynthesis, subject to feedback inhibition by CoA itself[1][11].

-

Cysteine Addition: Phosphopantothenoylcysteine Synthetase (PPCS) then adds a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC) in an ATP-dependent reaction[1].

-

Decarboxylation: PPC is subsequently decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to produce 4'-phosphopantetheine[9].

-

Adenylylation: In the penultimate step, Phosphopantetheine Adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, resulting in the formation of this compound[9].

-

Final Phosphorylation: The pathway culminates with the action of this compound Kinase (DPCK), which phosphorylates this compound to generate the active Coenzyme A[1][5][6].

In mammals, the final two steps are catalyzed by the bifunctional enzyme CoA Synthase (COASY)[8][9].

This compound's Indirect but Crucial Role in Fatty Acid Metabolism

This compound is not a direct player in the mechanics of fatty acid metabolism. Its significance is defined by its status as the immediate and sole precursor to CoA. The cellular pool of CoA, replenished via the DPCK-catalyzed phosphorylation of this compound, is what fuels the central processes of lipid metabolism: fatty acid synthesis (lipogenesis) and fatty acid oxidation (β-oxidation).

Fueling Fatty Acid Synthesis

Fatty acid synthesis is an anabolic process that creates fatty acids from acetyl-CoA and NADPH, primarily occurring in the cytosol[12]. The process is highly active when carbohydrate levels are high[13].

-

The Building Block: The synthesis pathway begins with acetyl-CoA, the majority of which is derived from carbohydrates via glycolysis[12]. Pyruvate, the end product of glycolysis, is converted to acetyl-CoA within the mitochondria[13].

-

The Committed Step: For synthesis to proceed, acetyl-CoA is carboxylated to form malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC) . This is the rate-limiting step in fatty acid synthesis[13][14].

-

Regulation: The activity of ACC is tightly regulated. Insulin, released after a meal, promotes the dephosphorylation and activation of ACC, stimulating the conversion of excess carbohydrates into fatty acids[13][15]. Conversely, hormones like glucagon (B607659) and epinephrine, released during fasting, lead to the phosphorylation and inhibition of ACC[13].

Enabling Fatty Acid Oxidation

Fatty acid β-oxidation is the catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are then used to generate ATP[16]. This process is crucial during periods of fasting or exercise.

-

Activation: Before fatty acids can be oxidized, they must be activated. This is achieved by the attachment of CoA, a reaction catalyzed by fatty acyl-CoA synthetase (also known as long-chain-fatty-acid—CoA ligase), to form a fatty acyl-CoA molecule[13][16].

-

Mitochondrial Transport: The resulting acyl-CoA is then transported into the mitochondrial matrix, where β-oxidation occurs, via the carnitine shuttle system[13].

-

The β-Oxidation Spiral: Within the mitochondria, the fatty acyl-CoA undergoes a cycle of four reactions that systematically shortens the acyl chain by two carbons, releasing one molecule of acetyl-CoA in each cycle.

The CoA produced from this compound is thus central to both building and breaking down fatty acids, acting as the essential carrier for the acyl groups that are the currency of these pathways.

Regulation, Disease, and Cellular Stress

Pantothenate Kinase-Associated Neurodegeneration (PKAN)

The critical nature of the CoA biosynthetic pathway is starkly illustrated by the rare, autosomal recessive disorder, Pantothenate Kinase-Associated Neurodegeneration (PKAN)[17][18]. PKAN is caused by mutations in the PANK2 gene, which encodes the mitochondrial isoform of pantothenate kinase, the enzyme catalyzing the first step in CoA synthesis[17][19][20]. The resulting deficiency in CoA is thought to underlie the severe neurodegeneration, dystonia, and iron accumulation in the brain that characterize the disease[18][19][20]. Although the defect lies at the beginning of the pathway, PKAN underscores the essentiality of maintaining a sufficient CoA pool, for which the final conversion of this compound is indispensable.

A similar neurodegenerative disorder has been identified that is caused by mutations in the gene encoding CoA synthase (COASY), which catalyzes the final two steps of CoA synthesis[20]. This further solidifies the link between impaired CoA biosynthesis and neurodegeneration.

Acyl-CoA Dephosphorylation under Ischemic Stress

Recent research has uncovered a novel metabolic response to cellular stress. Under ischemic conditions, a state of insufficient oxygen supply, there is an observable increase in the dephosphorylation of various acyl-CoA molecules, including free CoA and acetyl-CoA, to their corresponding dephospho- forms[21]. The levels of this compound and acetyl-dephospho-CoA were found to increase progressively with the duration of ischemia[21].

The precise mechanism and physiological significance of this dephosphorylation are not yet fully understood. It could be due to reduced activity of the ATP-dependent DPCK during energy-depleted ischemic states, the action of a yet-unidentified phosphatase, or a mechanism to release energy[21]. This finding suggests that the balance between phosphorylated and dephosphorylated forms of CoA and its esters may be a dynamic process involved in the cellular response to energetic stress, opening new avenues for research into the roles of this compound and its derivatives beyond being simple biosynthetic intermediates.

Experimental Protocols

Studying the role of this compound and its conversion to CoA requires robust analytical methods to quantify these molecules and measure the activity of the enzymes involved.

Protocol: Quantification of CoA and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of CoA and its derivatives in biological samples[22][23][24].

Objective: To determine the intracellular concentrations of this compound and CoA.

Methodology:

-

Sample Preparation:

-

Harvest cells or tissue and immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen.

-

Extract metabolites using a cold solution, such as 10% trichloroacetic acid or cold methanol (B129727) supplemented with 5% acetic acid, to precipitate proteins and extract small molecules[22][24].

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C to pellet the protein precipitate.

-

Carefully collect the supernatant containing the CoA species.

-

-

HPLC Analysis:

-

Inject the prepared extract onto a reverse-phase HPLC column, such as a C18 column[22][25].

-

Separate the compounds using a gradient of mobile phases. A common system involves a buffer such as 20 mM sodium phosphate (pH 6.1)[25].

-

The elution is performed at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40°C)[25].

-

-

Detection and Quantification:

-

Detect the eluting compounds using a UV detector, typically at a wavelength of 254 nm or 260 nm, corresponding to the absorbance maximum of the adenine (B156593) base[25].

-

Identify peaks corresponding to this compound and CoA by comparing their retention times to those of pure standards run under the same conditions.

-

Quantify the concentrations by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the standards.

-

Protocol: this compound Kinase (DPCK) Activity Assay

The activity of DPCK can be measured using various methods, including radiochemical assays or coupled spectrophotometric assays that detect the production of ADP[22][26].

Objective: To measure the rate of CoA formation from this compound catalyzed by DPCK.

Methodology (Coupled Spectrophotometric Assay):

This assay couples the production of ADP from the DPCK reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

-

Reaction Components:

-

Buffer: HEPES or Tris-HCl buffer (e.g., 50 mM, pH 8.0)[26].

-

Enzyme Source: Purified recombinant DPCK/COASY or a cell lysate.

-

Substrates: this compound and ATP.

-

Coupling System:

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

Pyruvate Kinase (PK).

-

Lactate Dehydrogenase (LDH).

-

-

-

Principle:

-

Reaction 1 (DPCK): this compound + ATP → CoA + ADP

-

Reaction 2 (PK): ADP + PEP → ATP + Pyruvate

-

Reaction 3 (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing buffer, MgCl₂, PEP, NADH, PK, and LDH enzymes.

-

Add the enzyme source (DPCK/COASY) to the mixture.

-

Initiate the reaction by adding the substrates, this compound and ATP.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation:

-

The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the DPCK activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

-

Quantitative Data

The kinetic properties of DPCK have been characterized in various organisms. These parameters are crucial for understanding the enzyme's efficiency and substrate affinity, and for comparative studies in drug development.

| Organism / Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Phosphate Donor | Reference |

| Plasmodium falciparum DPCK | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 | ATP | [26] |

| This compound | 105.3 ± 10.2 | ATP | [26] | ||

| Thermococcus kodakarensis DPCK | This compound | 110 ± 10 | 11 ± 0.6 | GTP | [27] |

| GTP | 70 ± 10 | GTP | [27] | ||

| UTP | - | UTP | [27] |

Note: The results for UTP with T. kodakarensis DPCK did not follow Michaelis-Menten kinetics, with inhibition observed at high concentrations.[27][28]

Conclusion and Future Directions

This compound occupies a deceptively simple yet profoundly important position in cellular metabolism. As the final intermediate in the biosynthesis of Coenzyme A, it is the gatekeeper to a myriad of metabolic processes, most notably the synthesis and oxidation of fatty acids. The DPCK-catalyzed conversion of this compound to CoA is the final act that releases this essential cofactor to participate in the dynamic flux of lipid metabolism.

The study of this pathway, underscored by the devastating consequences of its disruption in diseases like PKAN, continues to be a vital area of research. The recent discovery of acyl-CoA dephosphorylation under ischemic stress opens up an exciting new frontier, suggesting that this compound and its derivatives may have roles beyond their established biosynthetic function, potentially acting as signaling molecules or regulators in the cellular stress response.

For researchers and drug development professionals, understanding the regulation and kinetics of this compound Kinase in various organisms, including pathogens, offers opportunities for therapeutic intervention[26][29]. Targeting the CoA biosynthesis pathway could provide novel strategies for treating metabolic disorders, neurodegenerative diseases, and infectious diseases. Future work should focus on elucidating the mechanisms of acyl-CoA dephosphorylation, exploring the substrate specificity of DPCK across different species, and developing potent and selective inhibitors of this crucial enzyme.

References

- 1. Coenzyme A - Wikipedia [en.wikipedia.org]

- 2. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Coenzyme A biosynthesis [reactome.org]

- 4. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound kinase - Wikipedia [en.wikipedia.org]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0001373) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 13. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. fiveable.me [fiveable.me]

- 16. aocs.org [aocs.org]

- 17. Redesigning therapies for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Defective pantothenate metabolism and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ischemia promotes acyl-CoAs dephosphorylation and propionyl-CoA accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchmap.jp [researchmap.jp]

- 27. journals.asm.org [journals.asm.org]

- 28. researchgate.net [researchgate.net]

- 29. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure of Dephospho-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dephospho-Coenzyme A (Dephospho-CoA) is a pivotal intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in all domains of life. CoA plays a critical role in numerous metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. Understanding the structure and properties of this compound is fundamental for research in metabolism, enzymology, and the development of novel therapeutics targeting CoA-dependent pathways. This technical guide provides a comprehensive overview of the core structure of this compound, including its physicochemical properties, relevant biosynthetic pathways, and detailed experimental protocols for its synthesis and analysis.

Core Structure and Physicochemical Properties

This compound is structurally similar to Coenzyme A, lacking only the 3'-phosphate group on the ribose moiety of the adenosine (B11128) 3',5'-bisphosphate component. Its structure consists of three key components: a β-mercaptoethylamine unit, a pantothenic acid (vitamin B5) unit, and an adenosine diphosphate (B83284) (ADP) moiety.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C21H35N7O13P2S | [1][2][3][4][5] |

| Molecular Weight | 687.55 g/mol | [4][6][7] |

| Monoisotopic Mass | 687.14887937 Da | [1] |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | [5] |

| CAS Number | 3633-59-8 | [2][3][6][8] |

| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HO)--INVALID-LINK--O | [5] |

| Hydrogen Bond Donor Count | 7 | [1] |

| Hydrogen Bond Acceptor Count | 16 | [1] |

| Rotatable Bond Count | 16 | [1] |

| Topological Polar Surface Area | 301 Ų | [5] |

| Formal Charge | 0 | [5] |

Biosynthesis of this compound

This compound is the penultimate intermediate in the conserved five-step biosynthetic pathway of Coenzyme A, starting from pantothenate (Vitamin B5).[8][9] This pathway is crucial for all living organisms.

The final step in this pathway is the phosphorylation of this compound to Coenzyme A, a reaction catalyzed by the enzyme this compound kinase (DPCK).[8][9]

Coenzyme A Biosynthesis Pathway

The following diagram illustrates the key steps in the Coenzyme A biosynthesis pathway, highlighting the central role of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Efficient One-Pot Enzymatic Synthesis of Dephospho Coenzyme A" by Krishna Sapkota and Faqing Huang [aquila.usm.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Coenzyme A - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: Quantification of Dephospho-CoA in Tissue Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dephospho-Coenzyme A (Dephospho-CoA) is the direct precursor to Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2] this compound is converted to CoA in the final step of the CoA biosynthesis pathway, a reaction catalyzed by the enzyme this compound kinase (DPCK).[2][3][4] In mammals, this enzymatic activity is part of a bifunctional enzyme known as CoA synthase (CoAsy).[5] Given its central role in metabolism, the accurate quantification of this compound and other CoA pathway intermediates in tissue samples is critical for studying metabolic regulation, disease states, and the effects of therapeutic interventions.

This document provides detailed protocols for the measurement of this compound in biological tissues, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Measurement Methods

Several analytical techniques can be employed to measure this compound levels. The choice of method depends on the required sensitivity, specificity, available equipment, and the desired scope of the analysis (i.e., measuring only this compound or multiple related metabolites simultaneously).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method for its high sensitivity, specificity, and ability to simultaneously quantify multiple analytes, including this compound, pantothenate, and various short-chain acyl-CoAs from a single sample preparation.[6][7]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A more accessible and less expensive alternative to LC-MS/MS. HPLC-UV can be used for the simultaneous determination of this compound, CoA, and acetyl-CoA, though it is generally less sensitive than mass spectrometry-based techniques.[8][9]

-

Enzymatic Assays: These methods are highly specific and can be very sensitive. One approach involves using DPCK and radiolabeled ATP to convert all this compound in a sample to radioactive CoA, which is then quantified by HPLC and scintillation counting.[10] While sensitive, this method requires handling of radioactive materials.

Signaling Pathway: Coenzyme A Biosynthesis

This compound is the penultimate intermediate in the conserved CoA biosynthetic pathway, which begins with the dietary uptake of pantothenate (Vitamin B5).

Experimental Protocols